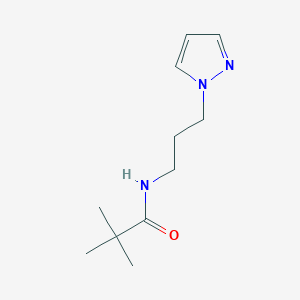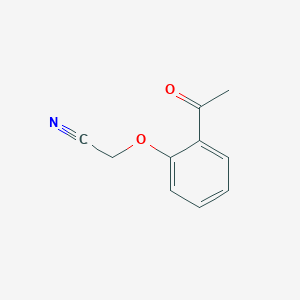![molecular formula C10H10N2O3 B14892648 n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)acetamide](/img/structure/B14892648.png)
n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetamide is an organic compound belonging to the class of benzoxazines These compounds are characterized by a benzene ring fused to an oxazine ring, which contains nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form the oxazine ring, followed by oxidation to introduce the keto group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetamide has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and resins, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential biological effects.
Mécanisme D'action
The mechanism of action of N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of BET proteins by binding to the bromodomains, thereby preventing the recognition of acetylated lysine residues on histones. This inhibition disrupts the transcriptional regulation of genes involved in cell proliferation and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide: This compound also inhibits BET proteins and has shown potential in treating hematologic malignancies.
N-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetamide: A derivative with similar structural features but modified functional groups, used in herbicidal applications.
Uniqueness
N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetamide is unique due to its specific structural configuration, which allows it to interact effectively with BET proteins
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide |
InChI |
InChI=1S/C10H10N2O3/c1-6(13)11-7-2-3-9-8(4-7)12-10(14)5-15-9/h2-4H,5H2,1H3,(H,11,13)(H,12,14) |
Clé InChI |
ZIJXXRVHIIJLLB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)OCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)



![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)

![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)




![Diphenyl(2'-(1-(p-tolyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14892645.png)
